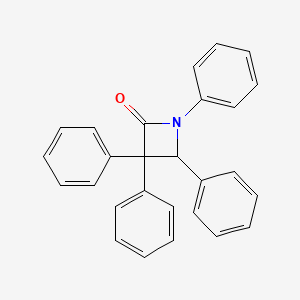

1,3,3,4-Tetraphenylazetidin-2-one

Description

Properties

IUPAC Name |

1,3,3,4-tetraphenylazetidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H21NO/c29-26-27(22-15-7-2-8-16-22,23-17-9-3-10-18-23)25(21-13-5-1-6-14-21)28(26)24-19-11-4-12-20-24/h1-20,25H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQKRMXMCNVYFRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(C(=O)N2C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60329860 | |

| Record name | 1,3,3,4-tetraphenylazetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60329860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19352-70-6 | |

| Record name | NSC166107 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166107 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,3,4-tetraphenylazetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60329860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Zwitterionic Intermediate Formation

Modern theoretical studies confirm Staudinger’s proposed two-step mechanism (Scheme 1):

- Nucleophilic attack : The imine nitrogen attacks the central carbon of diphenylketene, forming a zwitterionic intermediate.

- Ring closure : Conrotatory electron reorganization leads to β-lactam formation with retention of stereochemistry.

Density functional theory (DFT) calculations reveal an activation energy barrier of approximately 25 kcal/mol for the rate-determining cyclization step. The reaction’s stereochemical outcome depends on the relative configurations of the ketene and imine substrates.

Substrate Scope and Reaction Optimization

Ketene Variants

While Staudinger’s original work used diphenylketene, subsequent studies have expanded the scope to include:

| Ketene Type | Substituents | Yield Range | Reference |

|---|---|---|---|

| Diarylketenes | Ph, p-MeO-C₆H₄, p-Cl-C₆H₄ | 60–85% | |

| Alkylketenes | Me, Et, i-Pr | 45–70% | |

| Haloketenes | Cl, Br, F | 50–75% | |

| Siloxyketenes | TMS-O-, TBS-O- | 65–90% |

Imine Modifications

The Schiff base component tolerates diverse aromatic and aliphatic substitutions:

- Aryl imines : Electron-rich (e.g., p-methoxyphenyl) and electron-poor (e.g., p-nitrophenyl) variants react efficiently.

- Steric effects : Ortho-substituted aryl groups decrease yields due to hindered cyclization.

- Chiral imines : Asymmetric induction achieves enantiomeric excess up to 90% with camphor-derived auxiliaries.

Modern Methodological Advancements

Catalytic Asymmetric Synthesis

Recent protocols employ chiral catalysts to control stereochemistry:

Continuous Flow Systems

Microreactor technology enhances reaction efficiency:

- Residence time : <5 minutes vs. hours in batch reactors

- Yield improvement : 78% → 92% for 1,3,3,4-tetraphenylazetidin-2-one

Characterization and Analytical Data

1,3,3,4-Tetraphenylazetidin-2-one exhibits distinctive spectral features:

- ¹H NMR (CDCl₃): δ 7.25–7.45 (m, 20H, Ar-H), 4.82 (s, 1H, C4-H), 3.95 (d, J = 5.2 Hz, 1H, C3-H).

- IR (KBr): 1755 cm⁻¹ (C=O stretch), 1480 cm⁻¹ (C-N stretch).

- X-ray crystallography : Confirms cis arrangement of C3 and C4 substituents with a puckered β-lactam ring.

Industrial Applications and Derivatives

While primarily a synthetic target, 1,3,3,4-tetraphenylazetidin-2-one serves as:

Chemical Reactions Analysis

Types of Reactions

1,3,3,4-Tetraphenylazetidin-2-one undergoes various chemical reactions, including:

Rearrangement: In concentrated sulfuric acid, it rearranges to form different isomeric compounds.

Ring-Opening Reactions: Under acidic or basic conditions, the β-lactam ring can open, leading to various products.

Common Reagents and Conditions

Acid-Catalyzed Reactions: Concentrated sulfuric acid or boron trifluoride in toluene are commonly used reagents.

Solvents: Toluene and chlorobenzene are frequently used solvents in these reactions.

Major Products

Rearrangement Products: Isomeric compounds such as 3,4-dihydro-3,4-diphenylquinolin-2(1H)-one.

Ring-Opening Products: Compounds like 2,3-diphenylindene.

Scientific Research Applications

1,3,3,4-Tetraphenylazetidin-2-one has several applications in scientific research:

Organic Synthesis: Used as a synthon for the synthesis of biologically active compounds, including nonprotein amino acids and peptides.

Medicinal Chemistry: Investigated for its potential as an anticancer and cholesterol-controlling agent.

Material Science: Utilized in the development of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1,3,3,4-Tetraphenylazetidin-2-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar β-Lactam Compounds

The following table compares 1,3,3,4-Tetraphenylazetidin-2-one with other β-lactams synthesized via the Staudinger reaction or related methods:

Key Observations:

Substituent Effects :

- The tetraphenyl derivative exhibits significant steric hindrance due to four phenyl groups, which may slow hydrolysis—a common degradation pathway for β-lactams . In contrast, 3,3-dimethyl-1,4-diphenylazetidin-2-one (14b) has smaller methyl groups, likely increasing its reactivity in subsequent chemical modifications .

- Positional isomerism (e.g., 2,3,5,4-tetraphenyl vs. 1,3,3,4-tetraphenyl) could influence ring strain and electronic properties, though direct stability data are absent in the evidence .

Synthetic Utility :

- All three compounds are synthesized via the Staudinger reaction, underscoring its versatility in generating diverse β-lactam scaffolds .

Biological Activity: None of the β-lactams in the table are reported to exhibit antitumor or anti-inflammatory activity in the provided evidence. However, structurally distinct compounds like 1,3,3,4-tetramethylcyclopentene (167) show potent anti-neuroinflammatory effects (IC₅₀ = 2.63 μM in LPS-induced microglia) and antitumor activity against multiple cancer cell lines .

Comparison with Non-β-Lactam Heterocycles

While 1,3,3,4-Tetraphenylazetidin-2-one belongs to the β-lactam class, comparisons with other heterocycles underscore structural and functional differences:

Benzazepinones (e.g., 1-(4-fluorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one): Seven-membered ring systems (vs. four-membered β-lactams). Modified with fluorinated aryl groups, enhancing bioavailability or target specificity in drug design .

Coumarin-Benzodiazepine Hybrids (e.g., compounds 4g and 4h):

- Fused heterocycles with coumarin and diazepine moieties.

- Designed for enhanced photophysical or anticancer properties, diverging from β-lactams’ traditional roles .

Q & A

Q. What are the established synthetic routes for 1,3,3,4-Tetraphenylazetidin-2-one, and how do reaction conditions influence yield and purity?

The primary synthetic method involves the Staudinger reaction, where diphenylketene reacts with N-benzylideneanilines to form the β-lactam core . Key factors affecting yield include:

- Temperature : Elevated temperatures (80–100°C) favor cyclization but may promote side reactions like ketene dimerization.

- Solvent polarity : Non-polar solvents (e.g., toluene) reduce competing hydrolysis, improving purity.

- Stoichiometry : A 1:1 molar ratio of ketene to Schiff base minimizes unreacted intermediates.

Table 1 : Comparison of Synthetic Methods

| Method | Yield (%) | Purity (HPLC) | Key Conditions | Reference |

|---|---|---|---|---|

| Staudinger Reaction | 65–75 | ≥95% | Toluene, 80°C, 12h | |

| Modified Cycloaddition | 50–60 | 90–92% | THF, RT, 24h |

Q. How can researchers validate the structural integrity of 1,3,3,4-Tetraphenylazetidin-2-one post-synthesis?

Use a combination of spectroscopic and chromatographic techniques:

- NMR : Confirm regiochemistry via H and C chemical shifts (e.g., lactam carbonyl at ~170 ppm) .

- Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular ion peaks (expected m/z: 447.5 for CHNO).

- XRD : Resolve crystallographic ambiguities in stereochemistry .

Advanced Research Questions

Q. How should researchers address contradictions in reported stability data for 1,3,3,4-Tetraphenylazetidin-2-one under varying pH and temperature conditions?

Contradictions often arise from differences in experimental design:

- pH Studies : Use buffered solutions (pH 2–12) and monitor degradation via HPLC at 25°C and 40°C. Stability discrepancies may stem from buffer catalysis (e.g., phosphate buffers accelerate hydrolysis) .

- Thermal Stability : Employ thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds. Contradictory melting points (e.g., 213–215°C vs. 220°C) may reflect polymorphic forms .

Q. What methodological strategies optimize the study of structure-activity relationships (SAR) for azetidinone derivatives?

- Functional Group Modifications : Introduce substituents (e.g., halogens, methoxy) at the phenyl rings to assess electronic effects on bioactivity. For example, 4-hydroxyphenyl derivatives show enhanced antimicrobial activity .

- Computational Modeling : Combine DFT calculations (e.g., HOMO-LUMO gaps) with experimental IC values to predict reactivity and binding affinity .

- Triangulation : Validate SAR hypotheses using orthogonal assays (e.g., enzyme inhibition + cytotoxicity screens) to reduce false positives .

Q. How can researchers resolve spectral overlaps in characterizing degradation products of 1,3,3,4-Tetraphenylazetidin-2-one?

- 2D NMR : Use HSQC and HMBC to assign signals in complex mixtures (e.g., distinguishing lactam hydrolysis products from oxidation byproducts) .

- LC-MS/MS : Fragment ions (e.g., m/z 105 for benzyl fragments) aid in identifying degradation pathways .

- Multivariate Analysis : Apply PCA to FTIR or Raman spectra to deconvolute overlapping peaks from coexisting species .

Methodological Best Practices

Q. What experimental designs mitigate batch-to-batch variability in azetidinone synthesis?

- DoE (Design of Experiments) : Use factorial designs to optimize critical parameters (e.g., temperature, solvent ratio) and quantify interactions .

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring of ketene formation .

- Pilot Studies : Conduct small-scale reactions (1–5 mmol) to identify impurities before scaling up .

Q. How should researchers validate novel biological activities (e.g., anticancer) reported for 1,3,3,4-Tetraphenylazetidin-2-one derivatives?

- Dose-Response Curves : Use at least six concentrations to calculate accurate EC values and assess Hill slopes for cooperativity .

- Negative Controls : Include azetidinones with inert substituents (e.g., 4-methylphenyl) to differentiate target-specific effects from scaffold toxicity .

- Mechanistic Studies : Pair phenotypic assays (e.g., apoptosis staining) with target-engagement assays (e.g., kinase inhibition) to establish causality .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.